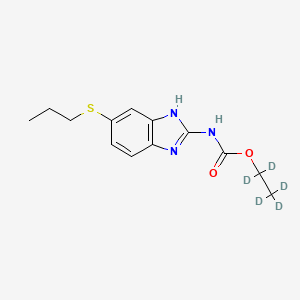
Tazarotenic acid-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazarotenic acid-d6 is a deuterium-labeled derivative of Tazarotenic acid, which is the active metabolite of Tazarotene. Tazarotene is a third-generation synthetic retinoid used primarily in the treatment of psoriasis, acne, and sun-damaged skin. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic and metabolic studies due to its stability and traceability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tazarotenic acid-d6 involves the incorporation of deuterium atoms into the molecular structure of Tazarotenic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium labeling. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Tazarotenic acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperature, pressure, and solvent requirements .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones .
科学研究应用
Tazarotenic acid-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of retinoids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and other diseases.
Industry: Utilized in the development of new retinoid-based drugs and formulations.
作用机制
The mechanism of action of Tazarotenic acid-d6 involves its binding to retinoic acid receptors (RARs), specifically RARβ and RARγ. This binding leads to the modulation of gene expression, which in turn affects cell differentiation, proliferation, and apoptosis. The deuterium labeling does not alter the compound’s mechanism of action but enhances its stability and traceability in studies .
相似化合物的比较
Similar Compounds
Similar compounds to Tazarotenic acid-d6 include other retinoids such as:
Tazarotene: The parent compound of this compound.
Isotretinoin: Another retinoid used in the treatment of severe acne.
Adapalene: A retinoid used for acne treatment with a different receptor binding profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability compared to non-labeled retinoids. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential .
属性
分子式 |
C19H17NO2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3 |
InChI 键 |
IQIBKLWBVJPOQO-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |
规范 SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
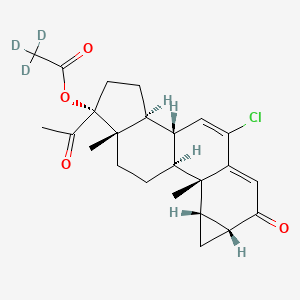

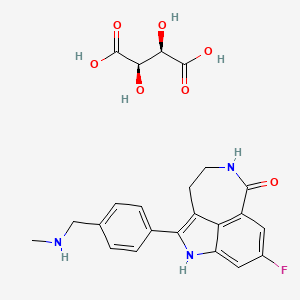
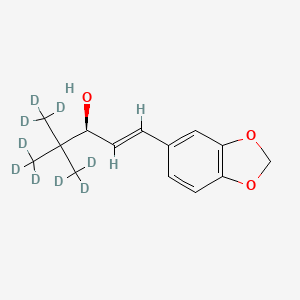
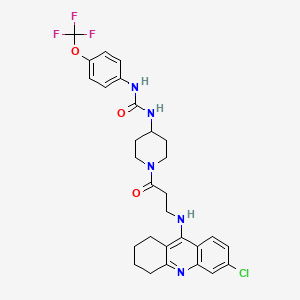
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
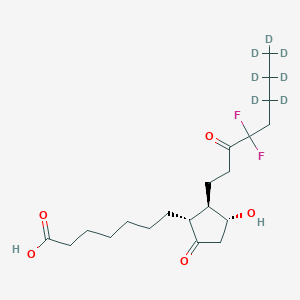
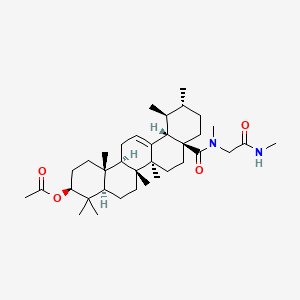

![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)


